SK-575-Neg -

SK-575-Neg

Catalog Number: EVT-12533706
CAS Number:
Molecular Formula: C48H55FN8O8
Molecular Weight: 891.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SK-575-Neg was developed through a systematic design and synthesis process aimed at creating effective PARP1 degraders. It belongs to the class of small-molecule inhibitors and is classified under targeted protein degradation agents, specifically within the PROTAC category. The compound's development is rooted in the need for innovative therapies that can overcome resistance mechanisms in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of SK-575-Neg involves several key steps, primarily focusing on the construction of the PROTAC framework. The synthesis typically begins with the selection of suitable ligands that can bind to both PARP1 and an E3 ubiquitin ligase, facilitating the targeted degradation of PARP1.

  1. Initial Ligand Selection: The process starts with identifying ligands that exhibit high affinity for PARP1.
  2. Linker Design: A linker is then designed to connect the PARP1 ligand to the E3 ligase ligand, which is crucial for the PROTAC mechanism.
  3. Synthesis Techniques: Techniques such as solid-phase synthesis and solution-phase synthesis are employed to assemble the compound, ensuring high purity and yield.
  4. Purification: The final product undergoes purification using methods like high-performance liquid chromatography (HPLC) to achieve desired purity levels, often exceeding 90% .
Molecular Structure Analysis

Structure and Data

The molecular structure of SK-575-Neg can be described as a complex assembly that includes a specific PARP1-binding moiety linked to an E3 ligase ligand through a carefully designed linker.

  • Molecular Formula: The exact molecular formula is not provided in the sources but can be derived from its structural components.
  • Crystallography and Computational Analysis: Structural elucidation may involve techniques like X-ray crystallography or computational modeling (Density Functional Theory) to analyze electronic properties and stability .
Chemical Reactions Analysis

Reactions and Technical Details

SK-575-Neg operates through a mechanism involving targeted degradation rather than traditional inhibition. Upon binding to PARP1, it recruits an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of PARP1.

  • Mechanism: The compound binds to PARP1, facilitating its ubiquitination by the E3 ligase, which marks it for degradation.
  • Reactivity: The reactions involved are primarily biochemical, focusing on protein-protein interactions rather than classical organic reactions .
Mechanism of Action

Process and Data

The mechanism of action for SK-575-Neg involves several critical steps:

  1. Binding: SK-575-Neg binds to PARP1 with high affinity.
  2. Recruitment of E3 Ligase: The compound simultaneously binds to an E3 ligase, forming a ternary complex.
  3. Ubiquitination: This complex facilitates the transfer of ubiquitin moieties onto PARP1.
  4. Degradation: The tagged PARP1 is recognized by the proteasome for degradation, effectively reducing its levels within cancer cells.

This targeted approach allows for selective elimination of PARP1 without affecting other cellular proteins, minimizing side effects associated with traditional therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in available literature, general characteristics can be inferred:

  • Solubility: Likely soluble in organic solvents given its small-molecule nature.
  • Stability: Expected to be stable under physiological conditions but should be assessed in detailed studies.

Chemical properties would include reactivity profiles relevant to its role as a PROTAC agent, particularly its ability to form stable complexes with target proteins .

Applications

Scientific Uses

SK-575-Neg has significant potential applications in oncology:

  • Cancer Therapy: Its primary application lies in treating cancers with BRCA mutations by targeting PARP1 for degradation.
  • Research Tool: It serves as a valuable tool for studying protein degradation pathways and developing further PROTAC-based therapeutics.

The ongoing research into SK-575-Neg highlights its promise in expanding treatment options for resistant cancer types, paving the way for more effective therapeutic strategies in oncology .

Properties

Product Name

SK-575-Neg

IUPAC Name

12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-N-[2-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-oxododecanamide

Molecular Formula

C48H55FN8O8

Molecular Weight

891.0 g/mol

InChI

InChI=1S/C48H55FN8O8/c1-54-41(59)22-21-39(47(54)64)57-46(63)34-15-12-16-37(43(34)48(57)65)50-23-24-51-40(58)17-8-6-4-2-3-5-7-9-18-42(60)55-25-27-56(28-26-55)45(62)35-29-31(19-20-36(35)49)30-38-32-13-10-11-14-33(32)44(61)53-52-38/h10-16,19-20,29,39,50H,2-9,17-18,21-28,30H2,1H3,(H,51,58)(H,53,61)

InChI Key

BFHBWQUTCXAXMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.